A Technical Guide to DL-9-Anthrylalanine: Structure, Properties, and Applications
A Technical Guide to DL-9-Anthrylalanine: Structure, Properties, and Applications
Executive Summary: This guide provides a comprehensive technical overview of DL-9-Anthrylalanine, a synthetic, non-proteinogenic amino acid. Characterized by the presence of a bulky, fluorescent anthracene moiety, this compound has become an invaluable tool for researchers in biophysics, materials science, and drug development. We will delve into its core molecular structure, chemical formula, physicochemical properties, and principal applications, offering field-proven insights for scientists and development professionals. The inherent fluorescence of the anthracene group makes it a superior intrinsic probe for studying peptide structure, dynamics, and self-assembly.
Introduction to DL-9-Anthrylalanine
DL-9-Anthrylalanine is a racemic mixture of the D- and L-enantiomers of 9-Anthrylalanine. Structurally, it is an analog of the common amino acid alanine, where a hydrogen atom on the β-carbon is replaced by a 9-anthracenyl group. This substitution imparts unique photophysical properties, transforming a simple amino acid into a powerful fluorescent reporter.
The primary scientific interest in this molecule stems from two key features of the anthracene group:
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Intrinsic Fluorescence: Anthracene is a well-characterized fluorophore. When incorporated into a peptide or protein backbone, it serves as a sensitive probe whose fluorescence emission can report on its local microenvironment, conformational changes, and binding interactions.[1]
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π-π Stacking Potential: The large, planar aromatic surface of the anthracene ring promotes strong, non-covalent π-π stacking interactions. This property is exploited in materials science for designing highly ordered, self-assembling peptide nanostructures.[2]
It is crucial to distinguish the DL-racemic mixture (CAS No: 76932-40-6) from its optically pure enantiomers, such as L-3-(9-Anthryl)alanine (CAS No: 100896-08-0) , as the stereochemistry is critical for applications in biological systems, particularly in peptide synthesis where chiral integrity is paramount.[3][4]
Molecular Structure and Chemical Identity
A precise understanding of the molecule's structure is fundamental to appreciating its function and reactivity.
Chemical Formula and Molecular Weight
The chemical identity of DL-9-Anthrylalanine is defined by the following:
IUPAC Nomenclature
The systematic name for the compound clarifies its structure and stereochemistry:
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Racemic Mixture: 2-amino-3-(anthracen-9-yl)propanoic acid
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L-Enantiomer: (2S)-2-amino-3-anthracen-9-ylpropanoic acid[5]
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D-Enantiomer: (2R)-2-amino-3-anthracen-9-ylpropanoic acid
The "DL" designation signifies an equimolar mixture of the D- and L-forms.
Structural Visualization
The molecule consists of a central α-carbon bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), a hydrogen atom, and a β-carbon which is, in turn, linked to the 9-position of the anthracene ring system.
Caption: 2D structure of 9-Anthrylalanine.
Physicochemical Properties
The properties of DL-9-Anthrylalanine are dominated by its large, hydrophobic anthracene group, which influences its solubility, and its zwitterionic amino acid backbone.
| Property | Value | Source |
| CAS Number | 76932-40-6 | [3] |
| Molecular Formula | C₁₇H₁₅NO₂ | [3][5] |
| Molecular Weight | 265.312 g/mol | [3] |
| Topological Polar Surface Area | 63.3 Ų | [5] |
| Predicted LogP | 3.64770 | [3] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
The most significant property is its fluorescence. The anthracene moiety acts as a chromophore and fluorophore, typically exhibiting strong absorption in the UV range (around 350-380 nm) and emitting fluorescence in the blue-violet region (around 400-430 nm). The exact wavelengths and quantum yield are highly sensitive to the local solvent polarity and molecular environment, making it an excellent probe for studying biomolecular interactions.[6]
Illustrative Synthesis Protocol
The synthesis of DL-9-Anthrylalanine can be achieved through various organic chemistry routes. A common and reliable method is a variation of the malonic ester synthesis, which builds the amino acid from a protected glycine equivalent.
Causality of Experimental Choices
The chosen pathway involves two primary stages: alkylation and hydrolysis/decarboxylation .
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Alkylation: Diethyl acetamidomalonate is used as the nucleophile. Its α-carbon is acidic and easily deprotonated by a mild base (like sodium ethoxide) because the negative charge is stabilized by two adjacent ester groups. This forms a stable enolate that can then react with an electrophile. 9-(Chloromethyl)anthracene serves as the electrophile, providing the bulky side chain. This is a classic Sₙ2 reaction.
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Hydrolysis & Decarboxylation: Strong acidic conditions (e.g., refluxing HCl) are required to hydrolyze both the ester groups and the acetamido protecting group simultaneously. The resulting malonic acid derivative is unstable at high temperatures and readily undergoes decarboxylation (loss of CO₂) to yield the final racemic amino acid product.
Step-by-Step Methodology
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Step 1: Alkylation of Diethyl Acetamidomalonate
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In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diethyl acetamidomalonate in anhydrous ethanol.
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Add one molar equivalent of sodium ethoxide to the solution and stir until a clear solution of the sodium enolate is formed.
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Slowly add one molar equivalent of 9-(chloromethyl)anthracene dissolved in a minimal amount of a suitable solvent like THF or DMF.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
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Cool the reaction, neutralize with a weak acid, and remove the solvent under reduced pressure.
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Purify the resulting crude product (diethyl 2-acetamido-2-(anthracen-9-ylmethyl)malonate) via column chromatography or recrystallization.
-
-
Step 2: Hydrolysis and Decarboxylation
-
Suspend the purified intermediate from Step 1 in a concentrated aqueous acid solution (e.g., 6M HCl).
-
Heat the mixture to reflux for several hours until hydrolysis is complete (can be monitored by TLC or LC-MS).
-
Cool the reaction mixture. The product, DL-9-Anthrylalanine hydrochloride, may precipitate.
-
Isolate the solid by filtration. To obtain the zwitterionic form, dissolve the hydrochloride salt in water and adjust the pH to its isoelectric point using a base like ammonium hydroxide, causing the final product to precipitate.
-
Filter, wash with cold water and diethyl ether, and dry under vacuum to yield pure DL-9-Anthrylalanine.
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Synthesis Workflow Diagram
Caption: General workflow for the synthesis of DL-9-Anthrylalanine.
Key Applications in Research and Development
The unique structural and photophysical properties of 9-Anthrylalanine make it a versatile tool for probing complex biological and material systems.
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Fluorescent Probing of Peptides and Proteins: When incorporated into a peptide sequence via solid-phase peptide synthesis (SPPS), the fluorescence of the anthrylalanine residue can be used to monitor protein folding, conformational dynamics, and ligand binding events in real-time.[1] Changes in the local environment upon binding or folding often lead to measurable shifts in fluorescence emission wavelength or intensity.
-
Materials Science and Peptide Self-Assembly: The anthracene moiety provides a strong driving force for the self-assembly of peptides into ordered nanostructures like fibers, gels, and nanotubes.[2] The directional π-π stacking interactions guide the peptide molecules into highly organized alignments, a principle used in the development of novel biomaterials and organic electronics.[2][7]
-
Drug Development and Delivery: In the design of peptide-based therapeutics, incorporating a fluorescent tag like anthrylalanine allows for the tracking and localization of the drug within biological systems. It can also be used in high-throughput screening assays to study drug-target interactions through fluorescence polarization or FRET (Förster Resonance Energy Transfer) techniques.
Conclusion
DL-9-Anthrylalanine is more than just a chemical compound; it is a sophisticated molecular tool that bridges the gap between chemistry, biology, and materials science. Its well-defined structure, characterized by the C₁₇H₁₅NO₂ formula, combines an amino acid backbone with a powerful anthracene fluorophore. This unique combination provides researchers with an indispensable probe for elucidating complex molecular interactions, studying protein dynamics, and engineering novel self-assembling nanomaterials. A thorough understanding of its structure and properties is the first step toward leveraging its full potential in advanced scientific applications.
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